Cas no 1503-87-3 (2-Cyclohexylacetamide)

2-Cyclohexylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexylacetamide
- Cyclohexaneacetamide
- 2-(cyclohexyl)ethylamide
- AC1L3TJ3
- AC1Q4ZLG
- BRN 2041325
- cyclohexyl acetamide
- cyclohexyl-acetic acid amide
- Cyclohexyl-essigsaeure-amid
- cyclohexylmethylformamide
- NSC16250
- SureCN24986
- SCHEMBL24986
- 2-cyclohexylacetamide, AldrichCPR
- EN300-69003
- DTXSID00164515
- 4-09-00-00040 (Beilstein Handbook Reference)
- BAA50387
- CS-0217136
- AKOS008937873
- cyclohexylacetamide
- NSC 16250
- Z33547160
- 1503-87-3
- DKLQJNUJPSHYQG-UHFFFAOYSA-N
- MFCD01734484
- NSC-16250
- DS-002606
- G32258
- DTXCID2087006
- STL222701
-
- MDL: MFCD01734484
- インチ: InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
- InChIKey: DKLQJNUJPSHYQG-UHFFFAOYSA-N
- ほほえんだ: NC(CC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 141.11545
- どういたいしつりょう: 141.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 0.975
- ふってん: 301.3°C at 760 mmHg
- フラッシュポイント: 136°C
- 屈折率: 1.472
- PSA: 43.09
- LogP: 2.14240
2-Cyclohexylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69003-0.1g |
2-cyclohexylacetamide |
1503-87-3 | 95% | 0.1g |
$62.0 | 2023-06-14 | |
Enamine | EN300-69003-5.0g |
2-cyclohexylacetamide |
1503-87-3 | 95% | 5g |
$701.0 | 2023-06-14 | |
Chemenu | CM201882-5g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 5g |
$296 | 2023-03-07 | |
eNovation Chemicals LLC | D218084-1g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 1g |
$395 | 2024-08-03 | |
abcr | AB541098-1g |
2-Cyclohexylacetamide; . |
1503-87-3 | 1g |
€278.10 | 2024-08-02 | ||
1PlusChem | 1P001MYY-2.5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 2.5g |
$648.00 | 2023-12-21 | |
abcr | AB541098-250mg |
2-Cyclohexylacetamide; . |
1503-87-3 | 250mg |
€187.00 | 2024-08-02 | ||
Aaron | AR001N7A-2.5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 2.5g |
$677.00 | 2023-12-16 | |
Aaron | AR001N7A-5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 5g |
$440.00 | 2025-02-10 | |
Ambeed | A566083-1g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 1g |
$177.0 | 2024-08-03 |
2-Cyclohexylacetamide 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2-Cyclohexylacetamideに関する追加情報
2-Cyclohexylacetamide (CAS No. 1503-87-3): A Comprehensive Overview
2-Cyclohexylacetamide, also known by its CAS registry number 1503-87-3, is an organic compound that has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. This compound, which belongs to the class of acetamides, is characterized by a cyclohexyl group attached to an acetamide moiety, making it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and materials science.
The structure of 2-Cyclohexylacetamide consists of a cyclohexane ring connected to an acetyl group via an amide bond. This arrangement imparts the molecule with a balance of hydrophobic and hydrophilic properties, which is advantageous in various chemical reactions and applications. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and stability of compounds in pharmaceutical formulations.
One of the most notable aspects of 2-Cyclohexylacetamide is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound as a building block for constructing bioactive agents, including antibiotics and antiviral drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated how 2-Cyclohexylacetamide can be employed in the synthesis of novel β-lactam antibiotics, showcasing its potential in drug discovery.
In addition to its role as an intermediate, 2-Cyclohexylacetamide has been investigated for its own bioactivity. Preclinical studies have indicated that this compound exhibits moderate anti-inflammatory and analgesic properties, making it a candidate for further exploration in pain management therapies. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 2-Cyclohexylacetamide to various pharmacological targets, providing valuable insights into its potential therapeutic applications.
The synthesis of 2-Cyclohexylacetamide has also been a focal point of recent research efforts. Traditional methods involve the reaction of cyclohexanecarboxylic acid with ammonia or ammonium salts, followed by acetylation or amidation steps. However, modern approaches have sought to optimize these processes by employing catalytic systems or green chemistry principles to enhance yield and reduce environmental impact.
From an environmental perspective, understanding the fate and transport of 2-Cyclohexylacetamide in natural systems is crucial for assessing its ecological impact. Studies conducted under simulated environmental conditions have revealed that this compound undergoes slow degradation under aerobic conditions, primarily through microbial action. These findings underscore the importance of responsible handling and disposal practices to minimize any adverse effects on ecosystems.
Looking ahead, the future of 2-Cyclohexylacetamide appears promising as researchers continue to unlock its full potential across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool in both basic and applied research. As advancements in synthetic methodologies and computational modeling continue to evolve, we can expect even greater insights into the capabilities of this intriguing compound.
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